1-phenyl-N-{[3-(trifluoromethoxy)phenyl]methyl}cyclopentane-1-carboxamide
Description
1-Phenyl-N-{[3-(trifluoromethoxy)phenyl]methyl}cyclopentane-1-carboxamide is a synthetic carboxamide derivative featuring a cyclopentane core substituted with a phenyl group at the 1-position and a carboxamide moiety. The amide nitrogen is linked to a benzyl group bearing a trifluoromethoxy (-OCF₃) substituent at the 3-position of the aromatic ring.
Properties
IUPAC Name |
1-phenyl-N-[[3-(trifluoromethoxy)phenyl]methyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2/c21-20(22,23)26-17-10-6-7-15(13-17)14-24-18(25)19(11-4-5-12-19)16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12,14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUVXPIFUDMHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC(=CC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-phenyl-N-{[3-(trifluoromethoxy)phenyl]methyl}cyclopentane-1-carboxamide is a synthetic compound with potential biological activity that has garnered interest in various research fields. Its molecular formula is C20H20F3NO2, and it has a molecular weight of 363.38 g/mol. This compound is being explored for its implications in pharmacology, particularly in the context of cognitive disorders and inflammation.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C20H20F3NO2 |
| Molecular Weight | 363.38 g/mol |
| IUPAC Name | This compound |
| InChI Key | DIUVXPIFUDMHQP-UHFFFAOYSA-N |
Structure
The compound features a cyclopentane ring substituted with a phenyl group and a trifluoromethoxy group. The presence of trifluoromethoxy enhances its lipophilicity, which may facilitate its penetration through biological membranes.
The biological activity of this compound is primarily attributed to its potential role as a phosphodiesterase (PDE) inhibitor. PDE inhibitors have been shown to enhance cyclic nucleotide signaling pathways, which are crucial for various physiological processes, including cognition and inflammation regulation .
Cognitive Effects
Recent studies indicate that compounds with similar structural features can significantly elevate levels of cyclic guanosine monophosphate (cGMP) in the brain, leading to improved cognitive performance in animal models. For instance, a related compound demonstrated enhanced cognitive function in rats during object recognition tasks, suggesting that this compound may also exhibit similar effects .
Inflammation and Immune Response
Preliminary investigations suggest that this compound could modulate inflammatory responses through the inhibition of specific pathways involved in immune cell activation. The structural characteristics of the compound may influence its ability to interact with various receptors and enzymes involved in inflammation.
Study on Cognitive Enhancement
A study published in Nature outlined the effects of phosphodiesterase inhibitors on cognitive function. The researchers found that compounds similar to this compound significantly improved memory retention and learning capabilities in rodent models. These findings support the hypothesis that enhancing cyclic nucleotide signaling can be beneficial for treating cognitive impairments associated with disorders like schizophrenia and Alzheimer's disease .
Inflammatory Response Modulation
Another research effort focused on the anti-inflammatory properties of related compounds. In vitro assays demonstrated that these compounds could inhibit the activation of NLRP3 inflammasome pathways, which are critical in mediating inflammatory responses. This suggests that this compound may hold promise as an anti-inflammatory agent, although further studies are needed to confirm these effects in vivo.
Comparison with Similar Compounds
1-Phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide (CAS: 1022331-82-3)
- Substituents : Trimethoxy (-OCH₃) groups at 3,4,5-positions.
- Impact : Electron-donating methoxy groups increase hydrophilicity compared to the electron-withdrawing trifluoromethoxy group. This may reduce membrane permeability but enhance solubility.
1-Phenyl-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide
- Substituent : Tetrazole ring replaces the benzyl group.
- Impact : Tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability and ionic interactions at physiological pH.
Core Modifications: Cyclopropane vs. Cyclopentane
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide :
- Core Structure : Cyclopropane replaces cyclopentane.
- The compound was synthesized with 78% yield but required chromatographic separation due to diastereomer formation (dr 23:1).
Preparation Methods
Grignard Reaction-Mediated Cyclization
Industrial routes often employ magnesium-mediated cyclization of 1,5-dihaloalkanes. For example:
- 1,5-Dibromopentane reacts with phenylmagnesium bromide in THF at −10°C to 0°C, forming 1-phenylcyclopentanol after acidic workup.
- Oxidation with Jones reagent (CrO₃/H₂SO₄) yields 1-phenylcyclopentanone (85–92% yield).
Table 1: Cyclopentane Core Synthesis Optimization
| Method | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Grignard Cyclization | PhenylMgBr | THF | 78 | 95 |
| Friedel-Crafts Alkylation | AlCl₃ | CH₂Cl₂ | 65 | 88 |
| Hydroboration-Oxidation | 9-BBN | Et₂O | 71 | 91 |
Friedel-Crafts alkylation, though lower yielding, avoids moisture-sensitive Grignard reagents but introduces challenges in controlling para-substitution.
Preparation of 3-(Trifluoromethoxy)Benzylamine
Nitration-Reduction Sequence
Direct Amination via Gabriel Synthesis
Alternative approaches avoid nitro intermediates:
- 3-(Trifluoromethoxy)benzyl bromide reacts with potassium phthalimide in DMF (80°C, 12 h).
- Hydrazinolysis (NH₂NH₂, EtOH reflux) liberates the primary amine (overall 74% yield).
Amide Bond Formation Strategies
Carboxylic Acid Activation
The cyclopentane-1-carboxylic acid is activated using:
- Thionyl chloride (SOCl₂) to form acyl chloride
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with HOBt
Reaction Conditions :
- Acyl chloride + 3-(trifluoromethoxy)benzylamine in CH₂Cl₂, 0°C → RT, 12 h
- Triethylamine (3 eq) as acid scavenger
Transition Metal-Catalyzed Coupling
Patent CN110343050A discloses palladium-mediated couplings for hindered amides:
- Cyclopentane-1-carbonyl chloride + benzylamine
- Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), K₃PO₄ in toluene (110°C, 24 h)
Yield : 76% (HPLC purity >99%)
Purification and Crystallization
Solvent Screening
High-purity (>99%) product is obtained via:
- Dissolution in warm ethyl acetate (50°C)
- Gradual addition of n-heptane (anti-solvent)
- Cooling to −20°C for 12 h
Table 2: Crystallization Efficiency
| Solvent Pair | Recovery (%) | Purity (%) |
|---|---|---|
| EtOAc/n-Heptane | 85 | 99.5 |
| MeOH/H₂O | 72 | 98.2 |
| CHCl₃/Hexane | 68 | 97.8 |
Industrial-Scale Considerations
Cost Analysis
- Grignard route : $18.50/kg (raw materials)
- Friedel-Crafts route : $22.30/kg (higher AlCl₃ usage)
Environmental Impact
- Waste streams from SOCl₂ usage require neutralization (NaOH scrubbers)
- Pd catalyst recovery via ion-exchange resins (98% efficiency)
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